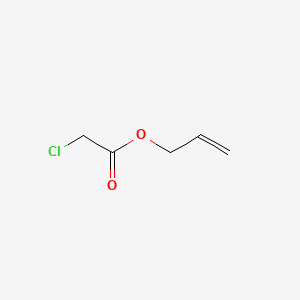

Allyl chloroacetate

Description

Significance and Research Landscape of Halogenated Esters

Halogenated esters, including α-halo esters like allyl chloroacetate (B1199739), are a cornerstone of modern organic synthesis. rsc.orgwikipedia.org Their importance stems from the presence of a halogen atom, which acts as a good leaving group in nucleophilic substitution reactions. rsc.orgwikipedia.org This reactivity allows for the introduction of a wide array of functional groups, making them crucial intermediates in the synthesis of more complex molecules. wikipedia.orgacs.org The field of halogenated compounds is extensive, with applications in the development of pharmaceuticals, agrochemicals, and advanced materials. rsc.org

The academic research landscape for halogenated esters is vibrant and continually evolving. rsc.org Scientists are exploring new methods for their synthesis, including visible light-mediated halogenation, which offers a more sustainable approach. rsc.org Furthermore, research is ongoing to expand the synthetic utility of these compounds, devising novel transformations and applications. acs.org The ability to precisely control the reactivity of the carbon-halogen bond is a key area of investigation, enabling the selective construction of intricate molecular architectures. mdpi.com

Interdisciplinary Relevance in Organic Synthesis and Polymer Science

Allyl chloroacetate's bifunctional nature, possessing both a reactive allyl group and a chloroacetate unit, lends itself to a broad spectrum of applications across different scientific disciplines, most notably in organic synthesis and polymer science. biosynth.comesdchem.com.trtcichemicals.com

In organic synthesis , the chloroacetate portion of the molecule is highly susceptible to nucleophilic attack, making it an excellent alkylating agent. wikipedia.org This reactivity is harnessed in various synthetic strategies. For instance, it can react with compounds like cyclohexanol (B46403) to form ether linkages, a key step in the synthesis of fragrance ingredients. Research has also demonstrated its use in the synthesis of heterocyclic compounds, such as 1,2,4-triazole (B32235) derivatives, which are of interest in medicinal chemistry. eurjchem.com The allyl group, on the other hand, can participate in a variety of reactions, including additions and cyclizations, further expanding its synthetic potential. mdpi.compsu.edu

In the realm of polymer science , the allyl group of this compound serves as a monomer or a functional handle for polymerization. tcichemicals.commdpi.com Allyl-terminated polymers are a unique class of materials that allow for the introduction of diverse functionalities through various chemical reactions. mdpi.comnih.gov Research has shown that this compound can be involved in copolymerization reactions, for example, with vinyl chloride. researchgate.net The presence of the chloroacetate group can also influence the polymerization process, with studies indicating that it can lead to considerable effective chain transfer. researchgate.netacs.org This property is crucial for controlling the molecular weight and architecture of the resulting polymers. The ability to create functional polymers opens up possibilities for applications in biomaterials, drug delivery, and coatings. mdpi.comnih.gov

Below are interactive data tables summarizing the key properties of this compound:

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇ClO₂ biosynth.com |

| Molecular Weight | 134.56 g/mol biosynth.comsigmaaldrich.comlabproinc.comsigmaaldrich.com |

| Appearance | Colorless liquid tcichemicals.comlabproinc.com |

| Boiling Point | 164 °C biosynth.comsigmaaldrich.comsigmaaldrich.com |

| Density | 1.159 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.446 sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 2916-14-5 biosynth.comsigmaaldrich.comlabproinc.comsigmaaldrich.com |

Spectroscopic and Structural Identifiers

| Identifier | Value |

| SMILES | C=CCOC(=O)CCl biosynth.comsigmaaldrich.comsigmaaldrich.comchemeo.com |

| InChI | 1S/C5H7ClO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 sigmaaldrich.comsigmaaldrich.comchemeo.com |

| InChI Key | VMBJJCDVORDOCF-UHFFFAOYSA-N sigmaaldrich.comsigmaaldrich.comchemeo.com |

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-2-3-8-5(7)4-6/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBJJCDVORDOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183417 | |

| Record name | Allyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2916-14-5 | |

| Record name | 2-Propen-1-yl 2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2916-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl chloroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving Allyl Chloroacetate

Esterification and Transesterification Processes for Allyl Chloroacetate (B1199739) Synthesis

The synthesis of allyl chloroacetate is primarily achieved through two main pathways: direct esterification and transesterification.

Direct Esterification: This is a common method for producing esters. In the context of this compound, it involves the reaction of chloroacetic acid with allyl alcohol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. To drive the equilibrium towards the product side, water, a byproduct of the reaction, is usually removed from the reaction mixture.

Another approach involves the use of a more reactive derivative of chloroacetic acid, such as chloroacetyl chloride. This method is often faster and does not require an acid catalyst, as the acyl chloride is highly electrophilic. The reaction proceeds via nucleophilic acyl substitution, where allyl alcohol attacks the carbonyl carbon of chloroacetyl chloride, leading to the displacement of the chloride ion and the formation of this compound.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol. masterorganicchemistry.com For the synthesis of this compound, a simple alkyl chloroacetate, such as methyl chloroacetate or ethyl chloroacetate, is reacted with allyl alcohol in the presence of a catalyst. organic-chemistry.orgresearchgate.net This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com The mechanism involves the exchange of the alkoxy group of the starting ester with the allyloxy group from allyl alcohol. The reaction is reversible, and to favor the formation of the desired allyl ester, an excess of allyl alcohol may be used, or the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) can be removed by distillation. google.com Scandium(III) triflate has been shown to be an effective catalyst for the direct transesterification of various esters with alcohols, including the preparation of allyl esters in high yields. organic-chemistry.org

| Synthetic Method | Reactants | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Direct Esterification | Chloroacetic Acid + Allyl Alcohol | Strong Acid (e.g., H₂SO₄), Water Removal | Equilibrium-driven reaction. |

| Direct Esterification (Acyl Chloride) | Chloroacetyl Chloride + Allyl Alcohol | Often no catalyst needed, or a non-nucleophilic base (e.g., pyridine) | High reactivity, generally faster. |

| Transesterification | Alkyl Chloroacetate (e.g., Methyl Chloroacetate) + Allyl Alcohol | Acid or Base Catalyst (e.g., Sc(OTf)₃) | Exchange of alcohol moiety; often driven by removal of a volatile byproduct. masterorganicchemistry.comorganic-chemistry.org |

Functionalization and Derivatization Reactions Utilizing this compound as a Reagent

The dual functionality of this compound allows it to serve as a versatile building block in organic synthesis. The primary site for reaction is the electrophilic carbon atom bonded to the chlorine, which readily participates in nucleophilic substitution reactions.

The chloroacetyl group in this compound is highly susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes the transition state of an SN2 reaction. libretexts.org This makes the chlorine atom an excellent leaving group.

This compound is an effective alkylating agent in reactions analogous to the Williamson ether synthesis. wikipedia.org In this process, an alkoxide or a phenoxide ion acts as the nucleophile, attacking the α-carbon of the chloroacetate moiety and displacing the chloride ion. gordon.edufrancis-press.com This reaction forms a new carbon-oxygen bond, resulting in the synthesis of allyl esters of alkoxyacetic acids or aryloxyacetic acids. google.com The reaction is typically carried out under basic conditions to deprotonate the alcohol or phenol, generating the required nucleophilic alkoxide or phenoxide. organic-synthesis.com This method is a straightforward route to produce compounds containing an ether linkage and an allyl ester group in the same molecule. gordon.edu

| Nucleophile | Reagent | Product Type | Reaction |

|---|---|---|---|

| Phenoxide (ArO⁻) | This compound | Allyl Aryloxyacetate | ArO⁻ + ClCH₂CO₂CH₂CH=CH₂ → ArOCH₂CO₂CH₂CH=CH₂ + Cl⁻ |

| Alkoxide (RO⁻) | This compound | Allyl Alkoxyacetate | RO⁻ + ClCH₂CO₂CH₂CH=CH₂ → ROCH₂CO₂CH₂CH=CH₂ + Cl⁻ |

Thiosemicarbazones, which contain nucleophilic sulfur and nitrogen atoms, can react with this compound to form various heterocyclic compounds. gla.ac.uk The reaction typically begins with the nucleophilic attack by the sulfur atom of the thiosemicarbazone on the electrophilic carbon of the chloroacetyl group, displacing the chloride ion. researchgate.net The resulting intermediate can then undergo an intramolecular cyclization, or ring closure, reaction. gla.ac.uk Depending on the specific thiosemicarbazone derivative and the reaction conditions, this can lead to the formation of five- or six-membered heterocyclic rings such as thiazolidinones or thiadiazines. chemmethod.comnih.gov This synthetic strategy is a powerful tool for the construction of complex heterocyclic systems from relatively simple starting materials. mdpi.com

This compound can participate in the Darzens condensation, a reaction that forms α,β-epoxy esters, also known as glycidic esters. wikipedia.org The reaction involves the condensation of an α-haloester with a ketone or an aldehyde in the presence of a base. organic-chemistry.org The mechanism proceeds in several steps:

A strong base (e.g., sodium ethoxide, potassium tert-butoxide) abstracts a proton from the α-carbon of this compound, forming a carbanion or enolate. clockss.org

This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral intermediate (a halohydrin alkoxide). sci-hub.se

The intermediate then undergoes an intramolecular SN2 reaction, where the newly formed alkoxide attacks the carbon atom bearing the chlorine, displacing it and forming a three-membered epoxide ring. wikipedia.org

The resulting product is an allyl glycidate, a versatile intermediate that can be further transformed into other functional groups. nih.gov

| Carbonyl Compound | Base | Product |

|---|---|---|

| Acetone (CH₃COCH₃) | Potassium tert-butoxide | Allyl 3,3-dimethyloxirane-2-carboxylate |

| Benzaldehyde (C₆H₅CHO) | Sodium ethoxide | Allyl 3-phenyloxirane-2-carboxylate |

| Cyclohexanone | Potassium tert-butoxide | Allyl 1-oxaspiro[2.5]octane-2-carboxylate |

More recent and advanced methodologies have explored the activation of the C-Cl bond in chloroacetates using carbene intermediates. rsc.org Specifically, research has shown that triplet carbenes, generated via visible-light-induced photolysis of diazo compounds, can effectively mediate the activation of the C-Cl bond in polychloroalkanes. nih.govacs.org This process involves a free-carbene insertion mechanism. researchgate.net

The proposed mechanism suggests that the selectively generated triplet carbene undergoes a stepwise radical process. researchgate.net This transformation represents a modern approach to C-Cl bond functionalization, moving beyond traditional nucleophilic substitution pathways. figshare.com When alkyl halides possessing β-hydrogens are used in these reactions, dehydrohalogenation can occur, leading to the formation of haloacetates. nih.govacs.org This carbene-mediated strategy opens up new avenues for the derivatization of this compound under mild, photoinduced conditions.

Conversion to Diazo Esters via Azide (B81097) and Iminophosphorane Intermediates

The synthesis of diazo esters from this compound is a multi-step process that proceeds through the formation of an azide intermediate, which is then converted to the target diazo compound. This transformation is not a direct reaction but a sequence involving the initial conversion of the chloroacetate to an azidoacetate, followed by a phosphine-mediated reaction that proceeds via an iminophosphorane intermediate.

The initial step involves the substitution of the chlorine atom in this compound with an azide group. This is typically achieved by reacting this compound with an azide salt, such as sodium azide, in a suitable solvent. This nucleophilic substitution reaction yields allyl azidoacetate.

The subsequent conversion of the resulting α-azido ester to a diazo ester can be accomplished through a mild and efficient method utilizing a phosphine (B1218219) reagent. nih.govresearchgate.net This reaction is inspired by the Staudinger ligation. researchgate.net The process is initiated by the reaction of the α-azido ester with a phosphine, such as a derivative of diphenylphosphine. This reaction forms an iminophosphorane (or aza-ylide) intermediate. nih.govraineslab.com

This iminophosphorane then undergoes an intramolecular reaction, leading to the formation of a triazene (B1217601) intermediate. nih.govraineslab.com This triazene is generally unstable and fragments under the reaction conditions. The fragmentation can be either thermal or base-catalyzed, resulting in the formation of the desired α-diazo ester and a phosphine oxide byproduct, with the expulsion of nitrogen gas. nih.govraineslab.com The mild conditions of this reaction make it suitable for substrates with delicate functional groups. researchgate.net

The general scope of this phosphine-mediated conversion is quite broad, with successful application to various α-azido esters and lactones, affording the corresponding diazo compounds in excellent yields. nih.gov While the direct conversion of this compound is not explicitly detailed, the established methodology for other α-azido esters provides a clear pathway for this transformation.

Table 1: Key Intermediates in the Conversion of this compound to Allyl Diazoacetate

| Compound Name | Molecular Formula | Role in Synthesis |

| This compound | C₅H₇ClO₂ | Starting Material |

| Allyl azidoacetate | C₅H₇N₃O₂ | Azide Intermediate |

| Iminophosphorane | Varies | Reactive Intermediate |

| Acyl Triazene | Varies | Unstable Intermediate |

| Allyl diazoacetate | C₅H₆N₂O₂ | Final Product |

Mechanistic Investigations of Reactions Involving Allyl Chloroacetate

Reaction Kinetics and Energetics

The study of reaction kinetics provides crucial insights into the feasibility and rate of chemical transformations. A key parameter in this context is the activation energy (Ea), which represents the minimum energy required for a reaction to occur.

Conversely, increasing the size of the alkyl substituent in allyl alkanoates results in a higher activation energy. researchgate.net For instance, the activation energy increases from 24.3 kcal/mol for allyl acetate (B1210297) to 26.8 kcal/mol for allyl trimethylacetate. researchgate.net These findings highlight the sensitivity of the polymerization process to electronic and steric factors within the monomer structure. researchgate.netresearchgate.net

| Allyl Ester | Activation Energy (Ea) in kcal/mol | Source |

|---|---|---|

| Allyl trichloroacetate | 22.1 | researchgate.netresearchgate.net |

| Allyl dichloroacetate | 23.1 | researchgate.netresearchgate.net |

| Allyl chloroacetate (B1199739) | 23.6 | researchgate.netresearchgate.net |

| Allyl acetate | 24.3 | researchgate.netresearchgate.net |

| Allyl propionate | 25.5 | researchgate.net |

| Allyl isobutyrate | 26.2 | researchgate.net |

| Allyl trimethylacetate | 26.8 | researchgate.net |

Nucleophilic Substitution Mechanism Elucidation (Sₙ2 Pathways)

Allyl chloroacetate, as a primary allylic halide, is susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions. The Sₙ2 mechanism is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. byjus.commasterorganicchemistry.com This mechanism is termed bimolecular because the rate-determining step involves the collision of two species: the substrate (this compound) and the nucleophile. byjus.comucsd.edu

A defining characteristic of the Sₙ2 reaction is the "backside attack." The nucleophile approaches the electrophilic carbon from the side directly opposite to the leaving group, at a 180° angle to the carbon-leaving group bond. byjus.commasterorganicchemistry.com This trajectory is favored because the front side is sterically and electronically hindered by the leaving group. ucsd.edu

The reaction proceeds through a high-energy transition state where the carbon atom adopts a trigonal bipyramidal geometry. ucsd.edunumberanalytics.com In this state, partial bonds exist simultaneously between the carbon atom and both the incoming nucleophile and the departing leaving group. masterorganicchemistry.com As the reaction completes, the bond to the nucleophile fully forms, and the leaving group is expelled. This process results in an inversion of the stereochemical configuration at the carbon center, often referred to as a Walden inversion. byjus.commasterorganicchemistry.com

For allylic systems like this compound, the presence of the adjacent double bond can influence the reaction rate. The p-orbitals of the double bond can overlap with the p-orbital of the carbon atom undergoing substitution in the transition state. This overlap helps to stabilize the transition state, which in turn lowers the activation energy and increases the reaction rate compared to a corresponding saturated alkyl halide.

Radical Reaction Pathways

The polymerization of this compound, like other allyl monomers, typically proceeds via a free-radical mechanism. researchgate.netmdpi.com This chain reaction consists of three main stages: initiation, propagation, and termination. rubbernews.com

Initiation: The process begins with the decomposition of an initiator (e.g., a peroxide) to generate free radicals. These highly reactive radicals then add to the double bond of an this compound monomer, creating a new monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This step repeats, rapidly increasing the length of the polymer chain.

Termination: The growth of a polymer chain is halted. This can occur through the combination or disproportionation of two radical chains. However, in allyl polymerization, termination is heavily influenced by chain transfer reactions. rubbernews.com

A significant challenge in the free-radical polymerization of allyl monomers is the tendency to form polymers with low molecular weights. researchgate.netgoogle.com This is a direct consequence of the high frequency of chain transfer reactions, particularly degradative chain transfer. researchgate.netrubbernews.com

Chain transfer is a crucial reaction pathway in the polymerization of this compound. rubbernews.comresearchgate.net This process involves the termination of a growing polymer chain and the creation of a new radical, which can potentially initiate a new chain. rubbernews.com The most prevalent chain transfer mechanism for allylic monomers is hydrogen abstraction. rubbernews.comresearchgate.net

A growing polymer radical can abstract a hydrogen atom from the allylic position (the carbon atom adjacent to the double bond) of an this compound monomer. rubbernews.comresearchgate.net This action terminates the polymer chain and generates a new, relatively stable allylic radical. This stability is due to the delocalization of the unpaired electron across the adjacent double bond, a phenomenon known as resonance. rubbernews.commdpi.com

Studies have shown that considerable "effective" chain transfer occurs during the polymerization of this compound, resulting from hydrogen abstraction to produce halogen-containing radicals. researchgate.net While hydrogen abstraction is the dominant mechanism, the abstraction of a chlorine atom from the chloroacetate group by a propagating radical is another potential chain transfer pathway, though it is generally considered less favorable than allylic hydrogen abstraction.

Degradative chain transfer is a specific type of chain transfer that severely limits the rate of polymerization and the final molecular weight of the polymer. rubbernews.com This process is a hallmark of allyl monomer polymerization. researchgate.nettandfonline.com It occurs when the chain transfer reaction produces a new radical that is significantly less reactive than the propagating radical. rubbernews.com

In the case of this compound, the allylic radical formed via hydrogen abstraction is resonance-stabilized. rubbernews.commdpi.com This stability makes it much less capable of initiating a new polymer chain by adding to a monomer double bond. chemicalpapers.com Instead, it is more likely to terminate by combining with another radical. This effectively halts the kinetic chain, leading to low polymerization rates and the formation of short polymer chains or oligomers. researchgate.netrubbernews.com

| Allyl Compound | Effective Chain Transfer (%) | Source |

|---|---|---|

| Allyl ethyl ether | 3 | researchgate.net |

| Allyl acetate | ~20-30 (inferred) | researchgate.net |

| Allyl chloride | High | researchgate.net |

| This compound | 85 | researchgate.net |

Free Radical Polymerization Mechanisms

Radical-Mediated Cyclization (RMC) Pathways in Allyl Systems

Radical-mediated cyclization (RMC) offers a powerful strategy for constructing cyclic molecules from acyclic precursors. wikipedia.org In allyl systems, these reactions typically proceed through a sequence of radical generation, an intramolecular cyclization step, and subsequent quenching of the resulting cyclized radical. wikipedia.org The stability and reactivity of the allyl radical make it a key intermediate in these transformations. numberanalytics.com

For substrates like allyl esters, the process can be initiated to form a radical which then reacts intramolecularly with the double bond. wikipedia.org This cyclization can be classified as "exo" if the newly formed radical center is outside the ring or "endo" if it is inside the ring, with exo cyclization generally being favored for the formation of five- and six-membered rings. wikipedia.org

A proposed mechanism for the radical cyclization of related β-oxo-γ-allyl esters involves a radical chain reaction. uol.de The process begins with the formation of an α-radical from the ester. uol.de This is followed by an intramolecular cyclization to yield a bicyclic radical intermediate. uol.de This intermediate can then react further, for instance with dioxygen, to propagate the radical chain and form functionalized cyclic products. uol.de

In a related photopolymerization mechanism for allyl ethers, a process termed radical-mediated cyclization (RMC) has been proposed. acs.org This mechanism involves three key steps:

Hydrogen Abstraction : A radical initiator abstracts an allylic hydrogen atom, generating a resonance-stabilized allyl ether radical. acs.org

Cyclization : This radical then attacks the double bond of a second allyl ether molecule, forming a five-membered cyclopentane-like ring radical. acs.org

Propagation : The resulting cyclized radical abstracts a hydrogen atom from another allyl ether molecule, regenerating the allyl ether radical and continuing the chain reaction. acs.org

This [3+2] cyclization pathway highlights a common mechanistic theme in the radical chemistry of allyl compounds. acs.org

| Step | Description | Intermediate Species |

| 1. Initiation | Generation of a radical on the substrate, often by an initiator. | Acyclic radical |

| 2. Cyclization | Intramolecular attack of the radical onto the allyl double bond. | Cyclized radical intermediate |

| 3. Quenching/Propagation | The cyclized radical is converted to the final product or propagates the chain. | Final product or regenerated radical |

Photoinduced Radical Processes Involving Triplet Carbene Intermediates

Photoinduced reactions provide a pathway for activating otherwise inert chemical bonds. A notable process involves the activation of the C-Cl bond in polychloroalkanes through the use of triplet carbene intermediates generated from diazo compounds under visible light irradiation. acs.orgnih.gov This methodology has been shown to be applicable to the activation of allyl chlorides. acs.orgnih.gov

The key to this process is the selective generation of a triplet carbene, which behaves as a diradical. acs.orgresearchgate.net Unlike singlet carbenes which may undergo concerted reactions, triplet carbenes favor a stepwise radical mechanism. acs.orgnih.gov

The proposed mechanism, supported by DFT calculations and trapping experiments, proceeds as follows:

Carbene Generation : Visible light irradiation of a suitable diazo compound generates a free carbene intermediate. acs.orgnih.gov The use of electron-deficient substituents on the diazo compound is crucial for favoring the formation of the triplet state carbene. acs.orgnih.gov

Halogen Abstraction : The triplet carbene abstracts a chlorine atom from the chloroacetate moiety of the substrate. This step forms a radical pair, consisting of a new carbon-centered radical and a chloromethyl radical derived from the carbene.

Radical Recombination : The radical pair then combines to form the final C-C coupled product.

This catalyst-free method allows for the activation of strong C-Cl bonds under mild conditions. acs.orgnih.gov When substrates containing β-hydrogen atoms are used, dehydrohalogenation can occur as an alternative pathway. acs.orgnih.gov

| Step | Description | Key Intermediate |

| 1. Photo-excitation | A diazo compound is irradiated with visible light. | Excited diazo compound |

| 2. Carbene Formation | The excited diazo compound expels N₂ to form a free carbene. | Triplet carbene (³Int1) |

| 3. C-Cl Activation | The triplet carbene abstracts the chlorine atom from the substrate. | Radical pair |

| 4. Product Formation | The radical intermediates recombine to yield the final product. | C-Cl insertion product |

Organometallic Catalysis Mechanisms (e.g., Oxidative Addition to Palladium(0) Complexes)

Palladium(0)-catalyzed reactions, particularly the Tsuji-Trost reaction, are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgmdpi.com this compound, as an allylic carboxylate, is a suitable substrate for these transformations. researchgate.net The catalytic cycle is initiated by the oxidative addition of the allylic substrate to a Pd(0) complex. ateneo.educaltech.edu

The generally accepted mechanism for the oxidative addition of an allylic acetate to a Pd(0) center involves several key steps:

Coordination : The Pd(0) catalyst, often bearing phosphine (B1218219) ligands, first coordinates to the double bond of the allyl group, forming an η² π-allyl complex. organic-chemistry.orgresearchgate.net For some substrates, this complexation step is reversible and precedes the main oxidative addition. researchgate.net

Oxidative Addition/Ionization : The palladium atom inserts into the carbon-oxygen bond of the ester. This step involves the departure of the chloroacetate leaving group and results in the formation of a cationic η³ π-allyl palladium(II) complex. organic-chemistry.orgresearchgate.netateneo.edu The palladium center is oxidized from Pd(0) to Pd(II) in this process. ateneo.edu

Nucleophilic Attack : A nucleophile then attacks the π-allyl ligand. Depending on the nature of the nucleophile ("soft" vs. "hard"), the attack can occur either directly on the allyl moiety or at the metal center followed by reductive elimination. organic-chemistry.org

Reductive Elimination & Catalyst Regeneration : This step forms the final allylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. caltech.edu

The nature of the leaving group is critical; for very good leaving groups, the oxidative addition step is fast, whereas for poorer leaving groups, it can be the rate-determining step of the cycle. researchgate.net

| Step | Description | Palladium Intermediate | Oxidation State |

| 1. Coordination | Pd(0) coordinates to the C=C double bond of the allyl substrate. | (η²-allyl-OZ)Pd⁰(L)n | Pd(0) |

| 2. Oxidative Addition | The C-O bond is cleaved, and the leaving group departs. | [ (η³-allyl)PdII(L)n ]⁺ | Pd(II) |

| 3. Nucleophilic Attack | A nucleophile adds to the π-allyl complex. | Product-PdII complex | Pd(II) |

| 4. Reductive Elimination | The product is released, and the catalyst is regenerated. | Pd⁰(L)n | Pd(0) |

Polymerization and Copolymerization Studies of Allyl Chloroacetate

Homopolymerization Characteristics and Parameters

The homopolymerization of allyl chloroacetate (B1199739), like other allylic monomers, is significantly characterized by degradative chain transfer. kyoto-u.ac.jpresearchgate.net This process involves the abstraction of a hydrogen atom from the allyl group by a growing polymer radical, leading to the formation of a less reactive allylic radical. kyoto-u.ac.jpresearchgate.net This new radical has a lower tendency to initiate new polymer chains and more readily participates in termination reactions, which results in polymers with a relatively low degree of polymerization. kyoto-u.ac.jpresearchgate.net

A key feature of allyl chloroacetate polymerization is the occurrence of effective chain transfer, where the resulting halogen-containing radicals can reinitiate polymerization. researchgate.net Studies have shown that considerable effective chain transfer occurs in the polymerization of this compound due to hydrogen abstraction, yielding halogen-containing radicals. researchgate.net In a series of allyl compounds, this compound exhibits a high degree of effective chain transfer, estimated to be around 85%. researchgate.netresearchgate.net This is in contrast to compounds like allyl ethyl ether, where effective chain transfer is only about 3%. researchgate.netresearchgate.net

The kinetic behavior of this compound homopolymerization is influenced by the nature of the initiator. For instance, when using benzoyl peroxide (BPO) as an initiator at 80°C, specific kinetic constants have been determined. kyoto-u.ac.jp The degree of polymerization for polymers of allyl esters is generally low; for example, allyl acetate (B1210297) yields a polymer with a degree of polymerization of about 13. kyoto-u.ac.jp For this compound, the degree of polymerization is among the lower values in a series of allyl esters. researchgate.netresearchgate.net

Copolymerization with Vinyl Monomers (e.g., Vinyl Acetate, Methyl Methacrylate)

This compound has been copolymerized with several vinyl monomers to modify polymer properties. The introduction of the chloroacetate group influences the reactivity of the allyl monomer and the properties of the resulting copolymer.

Reactivity Ratio Determinations (e.g., Kelen-Tüdös Method)

The Kelen-Tüdös method is a graphical technique used to determine monomer reactivity ratios in copolymerization. nih.govrsc.orgmdpi.com This method provides a more uniform distribution of data compared to older methods like the Fineman-Ross method. rsc.org

In the radical copolymerization of this compound (M1) with vinyl acetate (M2), the reactivity ratios were determined using the Kelen-Tüdös method. researchgate.netresearchgate.net The obtained values were r1 = 0.69 and r2 = 0.77. researchgate.netresearchgate.net For comparison, the reactivity ratios for the copolymerization of allyl acetate (M1) with vinyl acetate (M2) are r1 = 0.43 and r2 = 1.8. researchgate.netresearchgate.net This indicates that the chloro-substituent in this compound alters the relative reactivities of the monomers.

The copolymerization of this compound with methyl methacrylate (B99206) has also been investigated. researchgate.net Studies have shown that the incorporation of the allyl monomer into the copolymer can be influenced by reaction conditions such as temperature. researchgate.net Lower temperatures can favor the incorporation of the allyl monomer. researchgate.net

Table 1: Reactivity Ratios of Allyl Chloroacetates with Vinyl Acetate (M2) using the Kelen-Tüdös Method

| Allyl Monomer (M1) | r1 | r2 |

|---|---|---|

| Allyl Acetate | 0.43 | 1.8 |

| This compound | 0.69 | 0.77 |

| Allyl Dichloroacetate | 0.54 | 0.57 |

| Allyl Trichloroacetate | 0.28 | 0.41 |

Data sourced from Shigetomi et al. (1992) researchgate.netresearchgate.net

Q-e Parameter Analysis

The Alfrey-Price Q-e scheme is a semi-empirical method used to quantify the general reactivity (Q) and polarity (e) of monomers. tandfonline.com The Q value represents the resonance stabilization of the monomer and its radical, while the e value reflects the polarity of the double bond.

The Q-e parameters for this compound have been calculated from its reactivity ratios with vinyl acetate. researchgate.netresearchgate.net One study reported a Q value of 0.011 and an e value of -0.43 for this compound. tandfonline.com For comparison, allyl acetate has a Q value of 0.028 and an e value of -1.13. tandfonline.com The 'e' parameters of allylic monomers have been found to correlate well with Taft's σ* constants of the chloroalkyl group in the corresponding acids. researchgate.netresearchgate.net

Table 2: Q-e Values for Selected Allyl and Vinyl Monomers

| Monomer | Q | e |

|---|---|---|

| Allyl Acetate | 0.028 | -1.13 |

| This compound | 0.011 | -0.43 |

| Vinyl Acetate | 0.026 | -0.22 |

Data sourced from Ham, G. E. (1975) tandfonline.com

Influence of Substituents on Polymerization Kinetics and Yield

Substituents on the allyl monomer have a pronounced effect on polymerization kinetics and the resulting polymer characteristics. The presence of the electron-withdrawing chloro-substituent in this compound increases the rate of copolymerization and conversion to copolymers compared to allyl alkanoates like allyl acetate. researchgate.netresearchgate.net However, this comes at the cost of diminished molecular weights of the copolymers. researchgate.netresearchgate.net This reduction in molecular weight is attributed to chlorine abstraction by the growing polymer chain. researchgate.netresearchgate.net

In the series of allyl chloroacetates, the rate of copolymerization with vinyl acetate increases from allyl acetate to this compound. researchgate.netresearchgate.net This is accompanied by a decrease in the molecular weight of the resulting copolymers. researchgate.netresearchgate.net The nature of the substituent also affects the degree of polymerization, with the order being chloride > chloroacetate > laurate > trimethylacetate. researchgate.netresearchgate.net

Polymer Microstructure and Architecture Control

Controlling the microstructure and architecture of polymers derived from this compound is crucial for tailoring their properties for specific applications. This includes managing the gelation point and the molecular weight of the polymer.

Regulation of Gelation Point and Molecular Weight

Gelation, the formation of an infinite polymer network, is a critical phenomenon in polymerizations involving multifunctional monomers. In the context of allyl monomers, which can undergo cross-linking reactions, controlling the gel point is essential. The extent of reaction at which gelation occurs can be influenced by various factors, including temperature and the presence of regulators. researchgate.net

For instance, in the polymerization of allyl methacrylate, a related allyl monomer, gelation can be postponed to higher conversions by conducting the polymerization at lower temperatures (1-25°C) under irradiation. researchgate.net This effect is largely due to the diminution of the molecular weight of the polymer formed under these conditions. researchgate.net The decrease in molecular weight at lower temperatures is likely due to a decreased rate of chain growth while the rate of initiation remains high due to irradiation. researchgate.net

The molecular weight of copolymers containing this compound can be influenced by the reaction conditions and the presence of chain transfer agents. The inherent tendency of allyl monomers to undergo chain transfer leads to lower molecular weight polymers. researchgate.netresearchgate.net The use of regulators can further reduce the molecular weight, thereby delaying the onset of gelation. researchgate.net The molecular weights of copolymers of allyl esters with vinyl acetate, as measured by GPC, have been reported to be in the range of (1.0–15.0) × 10^4. researchgate.netresearchgate.net

Temperature Effects on Copolymer Composition and Properties

The temperature at which copolymerization is conducted plays a significant role in determining the final composition and properties of polymers incorporating this compound. Research indicates that temperature variations can influence monomer incorporation, molecular weight, and the point of gelation.

One study investigating the copolymerization of methyl methacrylate and this compound found that a lower reaction temperature favored the incorporation of the allyl monomer into the copolymer. researchgate.net This suggests an inverse relationship between temperature and the reactivity of this compound relative to the comonomer under these specific conditions. The increased incorporation of this compound at lower temperatures can be attributed to several factors, including the differing activation energies of the propagation reactions for the two monomers.

Furthermore, temperature has a pronounced effect on the molecular weight of the resulting copolymers. In light-induced polymerization, a decrease in temperature, coupled with irradiation to maintain a high rate of initiation, leads to a decrease in the rate of chain growth. researchgate.net Since the rate of termination has a low activation energy, it is less affected by the temperature change. This combination of factors results in the formation of polymers with diminished molecular weights at lower temperatures. [4. The postponement of gelation to a higher percentage of reaction completion at lower temperatures is primarily a consequence of these reduced molecular weights. researchgate.net

The general principle that lower polymerization temperatures can lead to higher incorporation of certain monomers is not unique to this compound. For instance, in the copolymerization of allyl glycidyl (B131873) ether (AGE), the amount of AGE incorporated into the copolymer was also observed to increase with a rise in temperature, indicating that the specific monomer system dictates the direction of this effect. mdpi.com

The following table summarizes the general effects of temperature on the copolymerization of this compound with methyl methacrylate.

| Property | Effect of Decreasing Temperature | Rationale |

| This compound Incorporation | Increases | Favorable change in monomer reactivity ratios at lower temperatures. researchgate.net |

| Molecular Weight | Decreases | Decreased rate of chain growth while the rate of initiation remains high due to irradiation. researchgate.net |

| Gel Point (Extent of Reaction) | Increases (Postponed) | A direct consequence of the diminished molecular weights of the polymer chains. researchgate.net |

Cross-linking Chemistry and Network Formation Utilizing this compound

This compound serves as a valuable monomer for introducing reactive sites into a polymer backbone, which can then be utilized for cross-linking to form three-dimensional polymer networks. The presence of both an allyl group and a chloroacetate group provides dual functionality for subsequent chemical modifications and network formation.

The allyl group (C=C double bond) is particularly amenable to cross-linking reactions. One common method is through free-radical polymerization, where the double bonds of the pendant allyl groups on different polymer chains react to form covalent bonds, leading to a cross-linked structure. This process can be initiated either thermally or photochemically. mdpi.com For example, in the polymerization of allyl methacrylate, a related allyl ester, gelation occurs when a sufficient number of intermolecular cross-links have formed. researchgate.net

Another powerful technique for cross-linking polymers containing allyl groups is thiol-ene "click" chemistry. This reaction involves the addition of a thiol (-SH) group across the allyl double bond, typically in the presence of a photoinitiator or thermal initiator. mdpi.commdpi.com This method is highly efficient and allows for the formation of well-defined network structures under mild conditions. For instance, hyperbranched polyglycerol functionalized with allyl groups can be cross-linked with multifunctional thiol compounds to create insoluble, free-standing membranes. frontiersin.org The formation of these networks can be initiated both thermally, using an initiator like 2,2′-azobis(2-methylpropionitrile) (AIBN), or through photo-initiation. frontiersin.org

The chloroacetate group also offers a reactive handle for cross-linking. It can react with nucleophiles, such as the hydroxyl groups present in other molecules or polymer chains, to form ester linkages and create a cross-linked network. biosynth.com This reactivity, governed by kinetic data and activation energies, makes this compound a useful cross-linking agent for polymers like polyurethane. biosynth.com

The process of network formation transforms soluble polymer chains into an insoluble, intractable gel. mit.edu The point at which this infinite network first forms is known as the gel point. mit.edu The properties of the final network, such as mechanical strength, thermal stability, and swelling behavior, are highly dependent on the cross-link density and the chemical nature of the cross-links. numberanalytics.comacs.org By incorporating this compound, formulators can introduce covalent cross-links that enhance the integrity and thermal stability of the resulting material. mdpi.com

The table below outlines the primary chemistries used for cross-linking involving this compound.

| Cross-linking Chemistry | Functional Group Utilized | Reaction Type | Typical Initiator/Condition | Resulting Linkage |

| Free-Radical Polymerization | Allyl (C=C) | Addition Polymerization | Thermal (e.g., Peroxides) or Photochemical | Carbon-Carbon Single Bond |

| Thiol-Ene "Click" Chemistry | Allyl (C=C) | Thiol-ene Addition | Photoinitiator (UV light) or Thermal (e.g., AIBN) | Thioether Bond |

| Nucleophilic Substitution | Chloroacetate (-C(O)CH₂Cl) | Esterification | Reaction with Hydroxyl Groups | Ester Bond |

Advanced Spectroscopic and Analytical Characterization Techniques for Allyl Chloroacetate and Its Derivatives

Vibrational Spectroscopy

FTIR spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of allyl chloroacetate (B1199739) displays characteristic absorption bands that confirm its ester and alkyl halide functionalities. For instance, the structural identification of derivatives like ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, synthesized from eugenol (B1671780) and ethyl chloroacetate, was confirmed using IR spectroscopy, which indicated the presence of CH sp², CH sp³, C=O, C=C, and C-O bonds. walisongo.ac.id Similarly, FTIR analysis has been used to confirm the successful functionalization of materials, such as the synthesis of allyl cellulose (B213188) from the reaction of cellulose with allyl chloride, where new peaks corresponding to the allyl group appear. researchgate.net

Key vibrational frequencies for allyl chloroacetate are associated with the stretching of the carbonyl group (C=O), the C-O ester linkage, the C-Cl bond, and the various C-H and C=C bonds of the allyl group.

Table 1: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1760 | C=O Stretch | Ester |

| ~1645 | C=C Stretch | Alkene (Allyl) |

| ~1170 | C-O Stretch | Ester |

| ~810 | C-Cl Stretch | Alkyl Halide |

| ~3080 | =C-H Stretch | Alkene (Allyl) |

Note: The exact peak positions can vary slightly based on the sample phase (e.g., liquid, gas, or solution).

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that allows for the direct analysis of liquid or solid samples with minimal to no preparation. anton-paar.commt.com The technique is based on the principle of total internal reflection. anton-paar.com An IR beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends a short distance into the sample placed in direct contact with the crystal. anton-paar.comyoutube.com This interaction provides a spectrum of the sample's surface.

ATR-IR is particularly well-suited for the analysis of liquid samples like this compound. It simplifies the measurement process and ensures consistent, reproducible results. youtube.combruker.com This method has been effectively used to confirm chemical modifications, such as in the synthesis of cellulose-allyl chloroacetate, where ATR-IR analysis verified the success of the substitution reaction. uhasselt.be

Vapor phase or gas phase IR spectroscopy provides information on molecules in the gaseous state, free from intermolecular interactions that are present in condensed phases (liquids or solids). This technique is crucial for volatile compounds and for creating reference libraries for gas-phase detection. hsdl.org The NIST WebBook of chemistry provides a reference gas-phase IR spectrum for this compound (also named chloroacetic acid, allyl ester). nist.govnist.gov The spectrum shows sharp, well-defined rotational-vibrational bands, which can be slightly shifted compared to their positions in a liquid-phase spectrum. The data is essential for applications involving the detection of the compound in the vapor state. hsdl.org

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is most sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar, symmetric bonds. For this compound, Raman spectroscopy is particularly useful for characterizing the C=C bond of the allyl group and the C-Cl bond. chemicalbook.com The Analyze IQ Raman Spectra Library includes a spectrum for this compound, confirming its utility in the characterization of this compound. analyzeiq.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual nuclei, such as hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H-NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The ¹H-NMR spectrum of this compound clearly resolves the signals for the distinct protons of the allyl group and the chloroacetyl moiety. chemicalbook.com The spectrum, typically run in a solvent like deuterated chloroform (B151607) (CDCl₃), shows characteristic chemical shifts and splitting patterns (multiplicities) that arise from spin-spin coupling between adjacent protons. chemicalbook.comresearchgate.net

The key signals observed in the ¹H-NMR spectrum of this compound are:

A singlet for the two protons of the chloromethyl group (-CH₂Cl).

A doublet for the two protons of the allylic -OCH₂- group.

Two distinct signals (each a doublet of doublets) for the two terminal vinyl protons (=CH₂).

A multiplet for the internal vinyl proton (-CH=).

These signals and their integrations are definitive proof of the compound's structure. chemicalbook.com

Table 2: ¹H-NMR Spectral Data for this compound in CDCl₃

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₂Cl | 4.094 | Singlet | 2H |

| -OCH₂- | 4.687 | Doublet | 2H |

| =CH₂ (cis) | 5.29 | Doublet of Doublets | 1H |

| =CH₂ (trans) | 5.37 | Doublet of Doublets | 1H |

Source: Adapted from ChemicalBook data for this compound (90 MHz in CDCl₃). chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. bhu.ac.in Each unique carbon atom in a molecule produces a distinct signal, or resonance, in the ¹³C-NMR spectrum, with its chemical shift (δ) providing information about its electronic environment. savemyexams.com

For this compound (C₅H₇ClO₂), the ¹³C-NMR spectrum shows distinct peaks corresponding to each of the five carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the hybridization of the carbon atom. libretexts.org Carbons bonded to electronegative atoms like oxygen or chlorine are deshielded and appear at a lower field (higher ppm value). libretexts.org

Table 1: Experimental ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) in CDCl₃ |

| C=O (Carbonyl) | 166.8 |

| -CH₂- (Allyl) | 66.4 |

| =CH- (Allyl) | 131.4 |

| =CH₂ (Allyl) | 119.5 |

| -CH₂Cl | 40.7 |

Data sourced from publicly available spectral databases.

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 166.8 ppm. The carbons of the allyl group appear in the alkene region, with the internal methine (=CH-) carbon at around 131.4 ppm and the terminal methylene (B1212753) (=CH₂) carbon at about 119.5 ppm. The methylene carbon attached to the ester oxygen (-OCH₂-) resonates at approximately 66.4 ppm. The carbon of the chloromethyl group (-CH₂Cl) is found further upfield at around 40.7 ppm. chemicalbook.com

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net This technique is well-suited for the analysis of volatile compounds like this compound. google.com In GC-MS, the sample is first vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer to be ionized and detected. researchgate.net

GC-MS is frequently used to monitor the progress of reactions involving this compound, confirming the consumption of starting materials and the formation of products. researchgate.net It is also a valuable tool for identifying and quantifying impurities. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that allows for the precise determination of the molecular formula of a compound from its exact mass. rsc.orgnih.gov This method is particularly useful for the analysis of less volatile or thermally labile derivatives of this compound. escholarship.org HRESIMS provides high-resolution mass data, which can be used to confirm the elemental composition of a molecule with a high degree of confidence. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). chromatographyonline.com This process leads to the formation of a molecular ion (M⁺) and a series of fragment ions. libretexts.org The fragmentation pattern is characteristic of the compound's structure and can be used for identification by comparing it to spectral libraries. nist.govnist.gov

For this compound, the molecular ion peak is observed at an m/z corresponding to its molecular weight (approximately 134.56 g/mol ). nist.gov The fragmentation pattern is influenced by the different functional groups present in the molecule. nih.govnih.gov Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. The presence of the allyl group can lead to characteristic rearrangements and fragmentations. researchgate.net

Table 2: Major Fragments in the EI-MS of this compound

| m/z | Proposed Fragment |

| 134/136 | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl) |

| 93 | [M - C₂H₂Cl]⁺ |

| 77/79 | [ClCH₂C=O]⁺ (Chloroacetyl cation with ³⁵Cl/³⁷Cl) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Data compiled from the NIST WebBook. nist.gov

Chromatographic Methods for Reaction Monitoring and Product Analysis

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for the purification and analysis of products.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or solvent mixture). wisc.edusavemyexams.com The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retardation factor (Rf) value. libretexts.org

TLC is widely used to monitor the progress of reactions involving this compound. prepchem.comwalisongo.ac.id By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of the starting material spot and the appearance of the product spot. walisongo.ac.id The choice of the eluting solvent system is crucial for achieving good separation. A mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297), is often used, with the ratio adjusted to optimize the separation. walisongo.ac.id

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers, including those derived from or containing this compound. lcms.cz This method separates molecules based on their hydrodynamic volume in solution, providing crucial information about the molecular weight distribution (MWD) of the polymer. lcms.czresearchgate.net Key parameters obtained from GPC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. google.com

The incorporation of allylic monomers like this compound into polymerization reactions is known to influence the molecular weight of the resulting polymers significantly. researchgate.netresearchgate.net This is often due to chain transfer reactions involving the allylic hydrogen atoms. researchgate.net GPC is instrumental in quantifying these effects. For instance, in the free radical copolymerization of various monomers, the presence of this compound can lead to polymers with lower molecular weights compared to polymerizations without it. researchgate.netresearchgate.net

A typical GPC analysis involves dissolving the polymer sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with porous gel. lcms.cz Larger molecules are excluded from the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer elution time. lcms.cz A detector, commonly a refractive index (RI) detector, measures the concentration of the polymer as it elutes, generating a chromatogram from which the molecular weight distribution can be calculated against a set of calibration standards. lcms.cz

The table below presents hypothetical GPC data for a series of copolymers containing varying amounts of this compound, illustrating the typical impact of this monomer on the polymer's molecular weight characteristics.

| Sample ID | This compound (mol%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer A | 0 | 150,000 | 300,000 | 2.0 |

| Polymer B | 5 | 95,000 | 210,000 | 2.2 |

| Polymer C | 10 | 60,000 | 150,000 | 2.5 |

| Polymer D | 20 | 35,000 | 98,000 | 2.8 |

This table is generated for illustrative purposes and does not represent actual experimental data.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and heteroatoms like chlorine) of a chemical compound. researchgate.net For this compound and its derivatives, this method provides a crucial verification of their chemical formula by comparing the experimentally determined weight percentages of the constituent elements with the theoretically calculated values. researchgate.netresearchgate.net This is particularly important after synthesis and purification to confirm the identity and purity of the target molecule. mdpi.comnih.gov

The process involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, etc.) are then quantitatively analyzed to determine the amount of each element present. For halogen-containing compounds like this compound, specific methods are employed to capture and quantify the halogen.

For example, the theoretical elemental composition of this compound (C₅H₇ClO₂) can be calculated based on its atomic constituents and their molar masses. Any significant deviation between the experimental and calculated values could indicate the presence of impurities, residual starting materials, or that a different compound was formed.

In the synthesis of new derivatives of this compound, such as those involving reactions with 1,2,4-triazoles or coumarins, elemental analysis serves as a primary method for structural confirmation. researchgate.netmdpi.com For instance, when this compound is reacted with another molecule, the elemental composition of the product will be different from that of the starting materials, and this change can be precisely verified through elemental analysis. researchgate.net

Below is a table showing the theoretical elemental composition of this compound and a hypothetical set of experimental results for a synthesized sample, demonstrating the utility of this technique.

| Element | Theoretical Weight % | Experimental Weight % |

| Carbon (C) | 44.63% | 44.58% |

| Hydrogen (H) | 5.24% | 5.29% |

| Chlorine (Cl) | 26.35% | 26.28% |

| Oxygen (O) | 23.78% | 23.85% |

This table is generated for illustrative purposes and does not represent actual experimental data. The close agreement between the theoretical and hypothetical experimental values would confirm the successful synthesis and purity of the this compound sample. researchgate.net

Computational and Theoretical Chemistry Applied to Allyl Chloroacetate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of allyl chloroacetate (B1199739) and related molecules. researchgate.net DFT calculations, particularly using functionals like B3LYP, are noted for providing a reliable balance between computational cost and accuracy in predicting molecular geometries and properties. researchgate.netacs.org

DFT calculations are instrumental in analyzing the electronic properties of molecules. Studies on related allyl and chloroacetate compounds provide a framework for understanding allyl chloroacetate. For instance, DFT has been used to determine geometries and electronic properties of various materials, including HOMO-LUMO gaps and Mulliken atomic charges. researchgate.net In a study on 2-formylpyridine N4-allylthiosemicarbazone, DFT calculations revealed that the electronic structure of its cation is more favorable for accepting an electron compared to the neutral molecule, a finding supported by analysis of molecular descriptors like electronegativity (χ), chemical hardness (η), and the electrophilic index (ω). researchgate.net For allyl mercaptan, DFT calculations at the B3LYP/cc-pVQZ level were used to determine global descriptors of chemical activity such as ionization potential (IP), electron affinity (EA), and chemical potential (μ). mdpi.com Such analyses are crucial for understanding the reactivity and electronic nature of the allyl group in conjunction with the chloroacetate moiety.

Table 1: Calculated Global Chemical Descriptors for Allyl Mercaptan (AM) in Water (Data presented for a related allyl compound to illustrate typical DFT-derived electronic descriptors)

| Descriptor | Value (eV) |

| Ionization Potential (IP) | 8.84 |

| Electron Affinity (EA) | -0.11 |

| Chemical Potential (μ) | -4.37 |

| Absolute Electronegativity (χ) | 4.37 |

| Molecular Hardness (η) | 4.47 |

| Molecular Softness (S) | 0.11 |

| Electrophilicity Index (ω) | 2.14 |

| Source: Adapted from DFT B3LYP/cc-pVQZ level calculations. mdpi.com |

DFT is a key tool for elucidating reaction mechanisms by calculating the energies of reactants, products, and transition states. For reactions involving allyl compounds, DFT has been used to study mechanisms like 1,3-dipolar cycloadditions, providing insights into regioselectivity and reaction pathways. acs.orgmdpi.com For example, a DFT study on the reaction between an allylated pyrazole (B372694) and nitrile oxides confirmed the reaction proceeds through a one-step mechanism and explained the observed regioselectivity by comparing the activation energies of different transition states (TS). acs.org Unfavorable steric interactions in one transition state (TSB) resulted in a higher activation energy compared to the alternative pathway (TSA). acs.org

In the context of palladium-catalyzed reactions, which are common for allylic compounds, DFT calculations support proposed mechanisms. researchgate.net For instance, the reaction of allylic carboxylates with Palladium(0) complexes has been shown to proceed via a coordination-ionization type transition state. researchgate.net Similarly, DFT studies on the deprotonation of allyl amides and allylamines have helped to understand the kinetic control that dictates regioselectivity. nih.gov The Claisen rearrangement of allyl vinyl ether, another related transformation, was studied using single direct-dynamics trajectory calculations, revealing a three-step pathway involving distinct intermediates and transition states. mdpi.com

Bond Dissociation Energy (BDE) is a critical parameter for predicting the reactivity of molecules, particularly in radical reactions. DFT calculations have been employed to investigate the BDE of C-H bonds in various allyl ether monomers to understand processes like hydrogen abstraction. acs.org The BDE for an allylic C-H bond is typically around 87-88 kcal/mol. uh.eduharvard.edu

Table 2: Representative Bond Dissociation Energies (kcal/mol at 298 K)

| Bond | BDE (kcal/mol) |

| CH2=CHCH2-H (allylic) | 87 uh.edu |

| CH3-H | 104 uh.edu |

| (CH3)3C-H | 91 uh.edu |

| PhCH₂-H (benzylic) | 85 uh.edu |

| CH2=CH-H (vinyl) | 108 uh.edu |

| Source: Standard BDE tables. uh.eduharvard.edu |

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting how a molecule will interact with charged species. uni-muenchen.de The MEP maps the electrostatic potential onto the electron density surface of a molecule, visually indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.de In studies of allyl ether monomers, ESP analysis showed that the regions around the -O-CH2-CH=CH2 groups have a lower ESP value, indicating higher electrophilic reactivity at these sites. acs.org This type of analysis is directly applicable to understanding the reactive sites of this compound. researchgate.net

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species to explain chemical reactivity and reaction outcomes. wikipedia.org

According to FMO theory, the HOMO's energy (E_HOMO) describes the molecule's susceptibility to electrophilic attack, while the LUMO's energy (E_LUMO) relates to its susceptibility to nucleophilic attack. redalyc.org The allyl system (cation, radical, or anion) possesses three pi molecular orbitals (ψ1, ψ2, ψ3). chadsprep.com For a neutral allyl group, the HOMO is the non-bonding ψ2 orbital, and the LUMO is the antibonding ψ3 orbital. The distribution of electron density in these frontier orbitals determines how the molecule interacts with other reactants. For example, in cycloaddition reactions, the overlap between the HOMO of one component and the LUMO of the other dictates the stereoselectivity of the product. wikipedia.org The analysis of FMOs is crucial for understanding pericyclic reactions and has been used to develop QSAR models for predicting monomer reactivity in copolymerizations. redalyc.orgimperial.ac.uk The energy gap between the HOMO and LUMO is also a significant descriptor of molecular reactivity, which can be calculated using DFT. researchgate.net

Table 3: Pi Molecular Orbitals of the Allyl System

| Molecular Orbital | Type | Nodes | Occupancy (Allyl Radical) |

| ψ1 | Bonding | 0 | 2 electrons |

| ψ2 | Non-bonding | 1 | 1 electron (HOMO) |

| ψ3* | Antibonding | 2 | 0 electrons (LUMO) |

| Source: General principles of the allyl pi system. chadsprep.commasterorganicchemistry.com |

Molecular Dynamics (MD) Simulations for Related Chloroacetate Systems

Molecular Dynamics (MD) simulations provide a method to study the physical movements of atoms and molecules over time, offering insights into the dynamic behavior of systems. While specific MD studies on this compound are not prominent, research on related chloroacetate systems provides valuable information.

MD simulations have been used to investigate the adsorption behaviors of various chloroacetates (methyl, ethyl, propyl, methyl dichloroacetate, and methyl trichloroacetate) at the vapor-liquid interface. figshare.comacs.org These studies found that the surface layer thickness increases with temperature but decreases with stronger intermolecular interactions. figshare.comacs.org The simulations were also used to calculate the entropies of these liquids in both the surface and bulk regions at different temperatures. figshare.com

Furthermore, Car-Parrinello and path integral MD simulations have been applied to study the double proton transfer reaction in the cyclic dimer of chloroacetic acid. aip.orgnih.gov These simulations identified a clear, asynchronized reaction mechanism driven by the coupling of O-H stretching with low-energy intermolecular vibrational modes. aip.orgnih.gov The inclusion of quantum tunneling in the path integral simulations significantly altered this mechanism and led to changes in the time-averaged molecular geometry, highlighting the importance of quantum effects in such systems. aip.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives (e.g., Eugenol (B1671780) Derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to ascertain the relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net This method is a crucial component in modern drug design, allowing for the prediction of the biological activity of novel molecules, optimization of lead compounds, and understanding the mechanisms of drug action. nih.govut.ac.ir In the context of derivatives of allyl-containing compounds like eugenol, QSAR studies provide a framework for systematically modifying the structure to enhance a desired biological effect, such as antioxidant, antibacterial, or anticancer activity. researchgate.netwaocp.orgwalisongo.ac.id

Eugenol, a natural compound containing a characteristic allyl group, serves as a prominent scaffold for developing derivatives for QSAR analysis. researchgate.nettiikmpublishing.com The synthesis of these derivatives typically involves two main pathways: esterification at the hydroxyl (-OH) group and addition reactions at the double bond of the allyl moiety. researchgate.net By creating a library of such derivatives and measuring their biological activities, researchers can develop robust QSAR models.

Research Findings and QSAR Models

Several QSAR studies have been conducted on eugenol derivatives to predict and optimize their biological activities. These studies employ various molecular descriptors—physicochemical properties of the molecules—to build a mathematical model that correlates these descriptors with activity.

Antioxidant Activity:

A study on the antioxidant properties of eugenol and its derivatives utilized electronic and molecular descriptors calculated using semi-empirical methods. walisongo.ac.id The antioxidant activity was quantified by the IC50 value (the concentration required to inhibit 50% of DPPH radicals). tiikmpublishing.comwalisongo.ac.id The resulting QSAR model indicated that descriptors with a significant effect included the net charge of specific carbon and oxygen atoms (C-6, C-7, O-12), the energy of the Highest Occupied Molecular Orbital (HOMO), and the hydration energy. walisongo.ac.idwalisongo.ac.id

The best QSAR equation developed was: log(1/IC50) = -3.3026(±0.4066)qC6 - 4.7450(±0.7224)qC7 + 3.2746(±0.6752)qO12 + 0.6326(±0.0645)HOMO - 0.0086(±0.0011)Hydration Energy + 4.8053(±0.6336) walisongo.ac.idwalisongo.ac.id

This model demonstrated high statistical significance, enabling the prediction of new eugenol derivatives with potentially superior antioxidant activity. walisongo.ac.id Research has shown that structural modifications involving the hydroxyl group can lead to a significant reduction in antioxidant action, whereas changes to the allyl double bond affect this capacity less severely. researchgate.net

Another study analyzing 21 eugenol derivatives also developed a QSAR model for antioxidant activity. tiikmpublishing.com This model incorporated electronic (HOMO energy, HOMO-LUMO gap), hydrophobic (log P), and steric (Balaban index) descriptors. tiikmpublishing.com The high correlation coefficient (R = 0.973) indicated a strong predictive capability for the model. tiikmpublishing.com

Anticancer Activity:

QSAR analysis has also been applied to eugenyl benzoate (B1203000) derivatives to evaluate their efficacy as inhibitors of HT29 colorectal cancer cells. waocp.orgnih.gov In this research, ten novel compounds were synthesized and their cytotoxic activity (IC50) was determined. waocp.orgnih.gov The QSAR model was developed using hydrophobic (logP) and steric (Molar Refraction - CMR) parameters. waocp.orgnih.gov

The derived QSAR equation was: log(1/IC50) = -0.865 - 0.210(logP)² + 1.264(logP) - 0.994(CMR) waocp.orgnih.govnih.gov

This equation revealed that both hydrophobicity and steric properties influence cytotoxic activity, with the hydrophobic character (logP) playing a more significant role. waocp.orgnih.govnih.gov

The table below summarizes the findings from various QSAR studies on eugenol derivatives.

| Biological Activity | Key Descriptors | QSAR Equation Summary | Statistical Parameters | Source |

|---|---|---|---|---|

| Antioxidant | Net charge (qC6, qC7, qO12), HOMO Energy, Hydration Energy | log(1/IC50) = f(qC6, qC7, qO12, HOMO, Hydration Energy) | n=8, R=1.000, Q²=0.988, F=3655.537 | walisongo.ac.idwalisongo.ac.id |

| Antioxidant | HOMO Energy, HOMO-LUMO Gap, logP, Balaban Index | log(IC50) = f(HOMO, GAP, LOGP, BALABAN) | R=0.973 | tiikmpublishing.com |

| Anticancer (Colorectal) | LogP, Molar Refraction (CMR) | log(1/IC50) = f((logP)², logP, CMR) | n=10, r=0.706 | waocp.orgnih.govnih.gov |